Diplopterol

Catalog No.
S526285
CAS No.
1721-59-1
M.F
C30H52O
M. Wt
428.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diplopterol

CAS Number

1721-59-1

Product Name

Diplopterol

IUPAC Name

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1

InChI Key

PNJBOAVCVAVRGR-INNBTYQQSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

22-hydroxyhopane, diplopterol, hopan-22-ol

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O

Description

The exact mass of the compound Diplopterol is 428.4018 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Hopanoids [PR04]. However, this does not mean our product can be used or applied in the same or a similar way.

Diplopterol, also known as hopan-22-ol, is a triterpenoid compound classified within the hopanoid family. It is primarily synthesized by various prokaryotic organisms, including bacteria and certain protozoans, and is derived from the triterpenoid precursor squalene. Structurally, diplopterol features a pentacyclic core similar to that of hopane, but it is distinguished by the presence of a hydroxyl group at position 22. This unique feature allows diplopterol to function analogously to sterols in eukaryotes, modulating membrane fluidity and stability under varying environmental conditions .

Typical of triterpenoids. These include:

  • Oxidation: Diplopterol can be oxidized to form various derivatives, which may alter its biological activity and structural properties.
  • Reduction: Reduction reactions can modify the hydroxyl group or other functional groups present in the molecule.
  • Substitution: Diplopterol can undergo substitution reactions, particularly at the C-35 position of its side chain, leading to the formation of various hopanoid derivatives .

Diplopterol exhibits significant biological activity, particularly in its role as a biomarker for prokaryotic life. It contributes to membrane stability and fluidity in bacterial cells, similar to how sterols function in eukaryotic membranes. Research has indicated that diplopterol can influence lipid packing and membrane properties, which are critical for cellular function under stress conditions such as extreme temperature or pH changes . Additionally, diplopterol's structural analogs have been found to possess higher preservation potential in sedimentary environments, making them valuable for paleoenvironmental studies .

The biosynthesis of diplopterol involves a complex enzymatic process starting from squalene. The key enzyme responsible for this transformation is hopane-squalene cyclase, which catalyzes a cascade cyclization reaction that forms multiple stereogenic centers and rings simultaneously. This process occurs anaerobically, with the oxygen atom in the hydroxyl group likely derived from water. Following initial synthesis, diplopterol can undergo further modifications to yield various derivatives with distinct properties .

Diplopterol has several notable applications:

  • Biomarker Studies: Due to its unique structural features and stability in sediments, diplopterol serves as an important biomarker for studying ancient microbial life and environmental conditions.
  • Membrane Research: Its role in modulating membrane fluidity makes it a subject of interest in biophysical studies examining lipid interactions and membrane dynamics .
  • Potential Therapeutics: Given its biological activity and structural uniqueness, diplopterol may have potential applications in developing new therapeutic agents targeting membrane-related processes .

Recent studies have focused on the interactions between diplopterol and various phospholipids. For instance:

  • Diplopterol has been shown to condense lipid chains differently depending on the position of unsaturation in phospholipids. It demonstrates favorable interactions with certain unsaturated phosphatidylcholine isomers while exhibiting unfavorable interactions with others .
  • Molecular dynamics simulations indicate that diplopterol's methyl group distribution influences its ability to order lipid chains within bilayers, highlighting its significance in membrane biophysics .

Several compounds share structural similarities with diplopterol. Notable examples include:

  • Cholesterol: A sterol found in animal cell membranes that plays a crucial role in maintaining membrane fluidity.
  • Ergosterol: A sterol present in fungal membranes that also regulates fluidity and stability.
  • Stigmasterol: A plant sterol that shares similar functions regarding membrane properties.
CompoundStructural FeaturesFunctionality
DiplopterolTriterpenoid with hydroxyl at position 22Modulates membrane fluidity; biomarker
CholesterolSteroid structureMaintains membrane integrity; fluidity regulator
ErgosterolSteroid structureRegulates membrane properties in fungi
StigmasterolSteroid structureSimilar role as cholesterol in plants

Diplopterol is unique among these compounds due to its specific hydroxyl group positioning and its origin from prokaryotic sources, distinguishing it from eukaryotic sterols .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.9

Exact Mass

428.4018

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1721-59-1

Wikipedia

Hopan-22-ol

Use Classification

Lipids -> Prenol Lipids [PR] -> Hopanoids [PR04]

Dates

Modify: 2024-02-18
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2: Babiak Z, Carlisle TL, Holmlund CE. Inhibtion of diplopterol synthesis in Tetrahymena pyriformis by a hypocholesteremic compound. Lipids. 1975 Jul;10(7):437-40. PubMed PMID: 167262.
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14: Sultanpuram VR, Lodha TD, Chintalapati VR, Chintalapati S. Cohaesibacter haloalkalitolerans sp. nov., isolated from a soda lake, and emended description of the genus Cohaesibacter. Int J Syst Evol Microbiol. 2013 Nov;63(Pt 11):4271-6. doi: 10.1099/ijs.0.050112-0. Epub 2013 Jun 28. PubMed PMID: 23811140.
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